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molecular formula C10H22N2O2Si B8763539 1-{[2-(Trimethylsilyl)ethoxy]methyl}piperazin-2-one CAS No. 921760-90-9

1-{[2-(Trimethylsilyl)ethoxy]methyl}piperazin-2-one

Cat. No. B8763539
M. Wt: 230.38 g/mol
InChI Key: UYTOZMKRCRAYPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07935712B2

Procedure details

3-Oxo-4-(2-trimethylsilanyl-ethoxymethyl)-piperazine-1-carboxylic acid benzyl ester (3.00 g, 8.22 mmol) was dissolved in THF (30 ml) and MeOH (30 ml), and vigorously stirred on 20% Pd(OH)2/C under a hydrogen atmosphere (1 atm) for 14 h. After N2 was purged, Pd(OH)2/C was removed through filtration and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (CHCl3/MeOH=95/5 to 90/10) to obtain the intended compound as a colorless oil.
Name
3-Oxo-4-(2-trimethylsilanyl-ethoxymethyl)-piperazine-1-carboxylic acid benzyl ester
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:16][CH2:15][N:14]([CH2:17][O:18][CH2:19][CH2:20][Si:21]([CH3:24])([CH3:23])[CH3:22])[C:13](=[O:25])[CH2:12]1)=O)C1C=CC=CC=1>C1COCC1.CO.[OH-].[OH-].[Pd+2]>[CH3:22][Si:21]([CH3:24])([CH3:23])[CH2:20][CH2:19][O:18][CH2:17][N:14]1[CH2:15][CH2:16][NH:11][CH2:12][C:13]1=[O:25] |f:3.4.5|

Inputs

Step One
Name
3-Oxo-4-(2-trimethylsilanyl-ethoxymethyl)-piperazine-1-carboxylic acid benzyl ester
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(N(CC1)COCC[Si](C)(C)C)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After N2 was purged
CUSTOM
Type
CUSTOM
Details
Pd(OH)2/C was removed through filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (CHCl3/MeOH=95/5 to 90/10)

Outcomes

Product
Name
Type
product
Smiles
C[Si](CCOCN1C(CNCC1)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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